[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
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Overview
Description
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, a cyclopropyl group, and a benzyl ester moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diaminobutane derivative, under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl bromide or cyclopropylcarbinol in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Formation of the Benzyl Ester: The final step involves esterification of the carbamic acid with benzyl alcohol, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester moiety, where nucleophiles like amines or thiols replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Substituted amines, thiols
Scientific Research Applications
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in modulating biological pathways, including neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, modulating their activity and influencing signal transduction pathways. This can lead to changes in cellular responses and physiological effects, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid methyl ester
- [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid ethyl ester
- [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid propyl ester
Uniqueness
Compared to its analogs, [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester exhibits unique properties due to the presence of the benzyl ester group
Properties
IUPAC Name |
benzyl N-[1-(2-aminoethyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-9-11-19-10-8-16(12-19)20(15-6-7-15)17(21)22-13-14-4-2-1-3-5-14/h1-5,15-16H,6-13,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFOMUHPRAYHJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(C2)CCN)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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